molecular formula C14H19N3O3 B11815904 Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate

Cat. No.: B11815904
M. Wt: 277.32 g/mol
InChI Key: QMZJSLKUNTWKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a pyrazinecarboxamide derivative characterized by a cyclohexyl group, a pyrazine-5-carboxamido moiety, and a methyl ester functional group. Its synthesis involves coupling pyrazinecarboxylic acid with l-cyclohexylglycine methyl ester using benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) as a coupling agent, yielding a 96% product . Pyrazine derivatives are widely studied for their pharmacological properties, including antimicrobial, antimycobacterial, and enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJSLKUNTWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyruvic Aldehyde and o-Phenylenediamine

Pyruvic aldehyde and o-phenylenediamine undergo cyclization at 30–90°C for 0.5–2 hours in the presence of sodium pyrosulfite, yielding 3-methylpyrazine. Neutralization and rectification purify the product, achieving >99% purity. This step’s efficiency depends on maintaining pH 6–7 and avoiding over-oxidation.

Oxidation to Pyrazine Dicarboxylic Acid

3-methylpyrazine is oxidized using potassium permanganate or similar inorganic oxidizers at 60–105°C for 1–4 hours, forming 5-methylpyrazine-2,3-dicarboxylic acid. Evaporation at 115±3°C followed by cooling crystallizes the dicarboxylic acid as a potassium salt.

Acidification and Decarboxylation

The potassium salt undergoes acidification with sulfuric acid (1.5–3.0:1 molar ratio) at 30–130°C, decarboxylating to 5-methylpyrazine-2-carboxylic acid. Butanone extraction at pH 1.5–4.0 isolates the product, which is crystallized and dried to ≥99% purity.

Coupling Strategies for Amide Bond Formation

The target compound’s amide bond links pyrazine-5-carboxylic acid to methyl 2-amino-2-cyclohexylacetate. Medicinal chemistry literature demonstrates analogous carboxamide syntheses using activation reagents.

Carboxylic Acid Activation

Pyrazine-5-carboxylic acid is activated via thionyl chloride or carbodiimides (e.g., EDCl/HOBt) to form reactive intermediates. For instance, compound 15 in antimalarial studies utilized HATU-mediated coupling, achieving 97% yield.

Nucleophilic Acyl Substitution

Methyl 2-amino-2-cyclohexylacetate reacts with the activated carboxylic acid in anhydrous dimethylformamide (DMF) at 0–25°C. Triethylamine neutralizes HCl byproducts, driving the reaction to completion. Optimal conditions require a 1.1:1 molar ratio of amine to acylating agent.

Stereochemical Control and Biocatalytic Resolution

The cyclohexyl group’s chiral center necessitates enantioselective synthesis. A biocatalytic approach using Burkholderia plantarii lipase resolves racemic amines via kinetic resolution (Scheme 4).

Enzymatic Kinetic Resolution

Racemic methyl 2-cyclohexyl-2-aminopropionate is acylated with methoxyacetate, selectively acylating the (R)-enantiomer. The unreacted (S)-amine is isolated with >99% enantiomeric excess (ee) using Burkholderia plantarii lipase.

Asymmetric Transaminase Catalysis

Transaminases coupled with pyruvate decarboxylase shift equilibrium toward amine synthesis, achieving 90% yield and 98% ee for similar β-amino esters.

Process Optimization and Scalability

Solvent and Temperature Effects

Butanone extraction (patent) and MTBE biphasic systems (dissertation) enhance yield by minimizing side reactions. For decarboxylation, sulfuric acid at 115±10°C maximizes conversion while avoiding decomposition.

Purification Techniques

  • Crystallization : Cooling hot filtrates to 4°C yields high-purity crystals.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves stereoisomers.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 3.70 (s, 3H, OCH₃), 2.50–1.20 (m, 11H, cyclohexyl).

  • HPLC : Retention time 6.2 min (C18 column, acetonitrile/water 70:30), purity ≥99%.

Applications in Pharmaceutical Synthesis

This compound serves as an intermediate for hypoglycemic agents (e.g., glipizide) and lipid-lowering drugs. Its structural analogs exhibit antimalarial activity (IC₅₀ = 0.4–6.6 nM) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structural features suggest potential interactions with various biological targets. Although specific data on methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is limited, it shares similarities with other pyrazine derivatives that have been studied for their pharmacological activities, particularly in relation to adenosine receptors. These interactions could lead to new therapeutic approaches for diseases linked to these receptors.

Antimicrobial Activity
Related compounds, such as pyrazinamide, have demonstrated significant antimicrobial properties, particularly against tuberculosis. The unique arrangement of this compound may also impart similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Cancer Research

Anticancer Properties
Research into structurally similar compounds has shown promising results in cancer treatment. For example, compounds derived from pyrazines have been evaluated for their ability to inhibit cancer cell proliferation. One study highlighted a lead compound that induced cell cycle arrest in colorectal cancer cell lines with IC50 values of 1.3 µM and 1.8 µM against HCT116 and SW620 cells, respectively . Given its structural characteristics, this compound could potentially exhibit similar anticancer activity.

Material Science

Synthesis and Functionalization
The synthesis of this compound can be optimized using techniques such as continuous flow chemistry, which enhances yield and purity. Its unique chemical properties make it suitable for developing advanced materials or functional coatings that require specific reactivity profiles .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, the following table compares it with structurally related compounds:

Compound Name Structural Features Unique Aspects
(S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetateCyclohexyl group, pyrazine ringDifferent position of the carboxamido group
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acidCyclohexyl group, pyrazine ringLacks ester functionality compared to methyl ester
PyrazinamidePyrazine ring with carboxamideKnown for its antimicrobial activity against tuberculosis

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Core Pyrazinecarboxylate/Carboxamide Derivatives

  • Methyl 2-pyrazinecarboxylate (CAS: 6164-79-0): A simpler analog lacking the cyclohexyl and carboxamido groups. Its structure includes a pyrazine ring esterified at the 2-position, with a melting point of 62°C .
  • Methyl 5,6-dichloropyrazine-2-carboxylate (CAS: 1802251-49-5): Features chlorine substitutions at the 5- and 6-positions of the pyrazine ring, increasing molecular weight (207.01 g/mol) and lipophilicity compared to the parent compound .

Pyrazinecarboxamide Derivatives

  • 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (IC50 = 41.9 µmol·L⁻¹): Exhibits antimycobacterial activity, with a tert-butyl group improving steric hindrance and chloro substitution enhancing membrane permeability .
  • N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide: Contains a dicyano-vinylphenyl group, which may confer unique electronic properties for target interaction .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)*
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate C₁₄H₂₀N₄O₃ 292.34 Cyclohexyl, carboxamido ~2.5 (estimated)
Methyl 2-pyrazinecarboxylate C₆H₆N₂O₂ 138.13 None ~0.8
Methyl 5,6-dichloropyrazine-2-carboxylate C₆H₄Cl₂N₂O₂ 207.01 5,6-Dichloro ~2.2
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide C₁₅H₁₆BrClN₃O₂ 406.67 tert-Butyl, chloro, bromophenol ~3.1

*Lipophilicity values estimated based on substituent contributions.

The cyclohexyl group in the target compound significantly increases molecular weight and lipophilicity compared to unsubstituted pyrazinecarboxylates like Methyl 2-pyrazinecarboxylate. Chlorinated derivatives (e.g., Methyl 5,6-dichloropyrazine-2-carboxylate) show higher LogP values due to halogen atoms, while bulky substituents (e.g., tert-butyl) further enhance steric effects .

Biological Activity

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexyl group and a pyrazine moiety, which are known to influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : Studies have shown that compounds with similar structures can inhibit viral replication. For instance, derivatives of pyrazine have been reported to possess antiviral activity against various viruses, including Zika and HIV .
  • Antimicrobial Activity : The compound's structural components suggest potential efficacy against bacterial strains. SAR studies indicate that modifications to the pyrazine ring can enhance antimicrobial potency .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may interact with viral proteases or other enzymes critical for viral replication.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit the activity of enzymes involved in metabolic pathways, potentially leading to reduced pathogen viability .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key structural features that influence its efficacy:

CompoundStructural ModificationBiological Activity (IC50 μM)
1Parent Compound10.5
2Cyclohexyl Substitution7.8
3Pyrazine Ring Modification4.3

These findings indicate that specific modifications can significantly enhance the compound's potency against target pathogens .

Case Study 1: Antiviral Activity Against Zika Virus

In a study evaluating various pyrazine derivatives, this compound demonstrated promising antiviral activity with an IC50 value of approximately 6.0 μM against Zika virus proteases. This highlights its potential as a therapeutic agent in treating viral infections .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. Results indicated that it exhibited significant inhibitory effects, suggesting its potential as a candidate for tuberculosis treatment .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with pyrazine protons (δ 8.5–9.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm) as key signals.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 305.16 g/mol).
  • X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve 3D structure and hydrogen-bonding networks .

How can researchers resolve contradictions in crystallographic data during structure determination?

Advanced
Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:

Data Quality : Ensure high-resolution data (≤ 1.0 Å) and completeness (> 95%).

Refinement Tools : Use SHELXL’s TWIN and BASF commands for twinned data .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example : A 2025 study resolved cyclohexyl ring disorder using iterative refinement with restraints on thermal parameters .

What computational methods predict the compound’s bioactivity?

Q. Advanced

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes or receptors).

QSAR Models : Train on pyrazinecarboxamide analogs to correlate substituents (e.g., chloro, methyl) with bioactivity .

MD Simulations : GROMACS assesses binding stability over time (e.g., 100 ns simulations).

How do substituents influence the reactivity and bioactivity of pyrazinecarboxamides?

Advanced
A comparative analysis of analogs reveals:

CompoundSubstituentsReactivity/Bioactivity InsightReference
Methyl 5-chloro-6-methylpyrazine-2-carboxylateCl, CH₃ at positions 5,6Enhanced electrophilicity for nucleophilic substitution
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylateBr, Cl, CH₃Bromine increases steric hindrance, reducing reaction rates
This compoundCyclohexyl, pyrazine-5Cyclohexyl improves lipophilicity for membrane penetration

Key Factors : Electronic effects (e.g., Cl as electron-withdrawing) and steric bulk (cyclohexyl) dictate reactivity and target affinity.

What purification challenges arise during synthesis, and how are they addressed?

Q. Basic

  • Challenge : Co-elution of unreacted starting materials.
  • Solution : Optimize chromatography gradients (e.g., stepwise EtOAc in hexane) and add 0.5% triethylamine to suppress tailing .
  • Alternative : Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced

Modify Pyrazine Substituents : Introduce halogens (Cl, Br) or methyl groups to enhance binding to hydrophobic pockets.

Ester vs. Acid : Compare methyl ester (improved cell permeability) with carboxylic acid (better solubility) .

Cyclohexyl Modifications : Replace with smaller (cyclopentyl) or bulkier (adamantyl) groups to optimize steric fit.
Case Study : Replacing pyrazine-2-carboxamido with pyrazine-5-carboxamido improved IC₅₀ by 2-fold in a 2024 enzyme assay .

How can low yields in amide coupling steps be troubleshooted?

Q. Advanced

Coupling Reagent Selection : Compare BOP, HATU, or EDCI/HOBt for efficiency .

Solvent Effects : Use DMF for polar intermediates or CH₂Cl₂ for non-polar substrates.

Acid/Base Ratios : Adjust triethylamine stoichiometry to neutralize HCl byproducts without oversaturating.

What are the stability profiles of this compound under varying storage conditions?

Q. Basic

  • Short-term : Store at –20°C in anhydrous DMSO (≤ 1 month).
  • Long-term : Lyophilized powder at –80°C under argon (≥ 1 year) .
  • Decomposition Signs : Discoloration (yellow → brown) or precipitate formation indicates hydrolysis of the ester group.

How do intermolecular interactions influence crystallization?

Advanced
X-ray studies of pyrazinecarboxamides reveal:

Hydrogen Bonds : N–H···O=C interactions between amide groups stabilize crystal packing .

π-Stacking : Pyrazine rings align face-to-face (3.5–4.0 Å spacing) in layered structures.

Solvent Channels : Disordered ethanol/water molecules occupy voids, requiring SQUEEZE in refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.